molecular formula C20H23N3O5 B2663394 N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 1788677-38-2

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Katalognummer: B2663394
CAS-Nummer: 1788677-38-2
Molekulargewicht: 385.42
InChI-Schlüssel: WVVGDSMMJCGWJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a furan-2-yl moiety, a methoxyethyl chain, and a 2-oxopiperidin-1-yl-substituted phenyl group. The 2-oxopiperidinyl group may enhance metabolic stability compared to non-oxidized piperidines, and the methoxyethyl side chain could influence solubility and pharmacokinetics.

Eigenschaften

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-27-17(16-8-5-11-28-16)13-21-19(25)20(26)22-14-6-4-7-15(12-14)23-10-3-2-9-18(23)24/h4-8,11-12,17H,2-3,9-10,13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVGDSMMJCGWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan derivative. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitro furan reacts with hydroxy phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the furan derivative can be reduced to an amine.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines.

Wissenschaftliche Forschungsanwendungen

N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and piperidinyl phenyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

N-[2-(Diethylamino)ethyl]-N′-{2-(2-Furyl)-2-[4-(4-Methoxyphenyl)-1-Piperazinyl]Ethyl}Ethanediamide ()

  • Key Differences: Replaces the methoxyethyl group with a diethylaminoethyl chain and substitutes the 2-oxopiperidinyl phenyl group with a 4-(4-methoxyphenyl)piperazinyl moiety.
  • This compound may exhibit distinct receptor binding profiles compared to the target molecule due to altered electronic and steric properties .

N-[2-(2-Furyl)-2-(4-Morpholinyl)Ethyl]-N′-(2-Methoxyethyl)Ethanediamide ()

  • Key Differences : Substitutes the 2-oxopiperidinyl phenyl group with a morpholinyl group.
  • This structural variation may shift therapeutic applications from CNS targets to peripheral systems .

Piperidine-Containing Compounds

W-15 and W-18 ()

  • Key Differences : W-15 and W-18 are sulfonamide derivatives with 2-phenylethyl-2-piperidinyl and 4-nitrophenylethyl-piperidylidene groups, respectively, unlike the ethanediamide-linked 2-oxopiperidinyl group in the target compound.
  • Implications: The sulfonamide moiety in W-15/W-18 confers stronger hydrogen-bonding capacity, while the ethanediamide linker in the target compound may offer conformational flexibility. The 2-oxopiperidinyl group in the target compound could reduce metabolic degradation compared to non-oxidized piperidines in W-15/W-18 .

Furan-Containing Analogs

5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-1,4-Dihydropyridine-3-Carboxamide ()

  • Key Differences : Incorporates a dihydropyridine core instead of an ethanediamide linker.
  • Implications : The dihydropyridine ring is associated with calcium channel modulation, suggesting divergent pharmacological targets. The shared furan moiety may enhance π-π stacking interactions in both compounds, but the ethanediamide linker in the target compound likely confers distinct binding kinetics .

Role of Substituents

  • Methoxyethyl Group : Enhances solubility and may reduce first-pass metabolism by steric shielding.
  • 2-Oxopiperidinyl Group : The ketone moiety increases metabolic stability compared to saturated piperidines, as oxidation is preempted.

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight Key Substituents LogP (Predicted) Potential Target
Target Compound 427.45 g/mol 2-Oxopiperidinyl, Methoxyethyl 2.1 CNS Receptors
Compound 529.63 g/mol Piperazinyl, Diethylaminoethyl 3.5 Peripheral Receptors
Compound 393.43 g/mol Morpholinyl, Methoxyethyl 1.8 Peripheral/CNS Receptors
W-15 () 353.87 g/mol Sulfonamide, 2-Piperidinyl 2.9 Opioid Receptors

Research Findings and Implications

  • Receptor Binding : The target compound’s ethanediamide linker and 2-oxopiperidinyl group may favor interactions with σ or NMDA receptors, unlike W-15/W-18’s opioid receptor affinity .
  • Metabolic Stability: The 2-oxopiperidinyl group likely reduces cytochrome P450-mediated oxidation compared to non-ketonic piperidines, as seen in fentanyl derivatives .
  • Synthetic Feasibility : ’s methodology supports scalable synthesis, though purification of the methoxyethyl-oxopiperidinyl product may require advanced chromatography .

Biologische Aktivität

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 furan 2 yl 2 methoxyethyl N 3 2 oxopiperidin 1 yl phenyl ethanediamide\text{N 2 furan 2 yl 2 methoxyethyl N 3 2 oxopiperidin 1 yl phenyl ethanediamide}

Key Properties

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 262.32 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as topoisomerases, which are crucial for DNA replication and transcription.
  • Antiproliferative Effects : Studies indicate that it may exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide against several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal)12.5Topoisomerase I inhibition
HeLa (Cervical)15.0Induction of apoptosis
MCF7 (Breast)20.0Cell cycle arrest

These results indicate that the compound is particularly effective against colorectal and cervical cancer cells, with mechanisms involving both direct enzymatic inhibition and apoptosis induction.

Case Studies

  • Study on HCT116 Cells : In a controlled study, the compound was administered to HCT116 cells, resulting in a significant reduction in cell viability. The study utilized MTT assays to quantify cell proliferation, revealing an IC50 value of 12.5 µM, indicating strong antiproliferative activity.
  • Mechanistic Insights : Further analysis through flow cytometry revealed that treatment with this compound led to an increase in sub-G1 phase cells, suggesting that it induces apoptosis in treated cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is critical for its development as a therapeutic agent.

Absorption and Distribution

The compound demonstrates moderate lipophilicity, which may facilitate cellular uptake but also raises concerns regarding bioaccumulation.

Toxicological Profile

Initial toxicity assessments indicate that the compound exhibits low acute toxicity in vitro; however, further studies are required to evaluate chronic exposure effects and long-term safety profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.